An In-depth Technical Guide to H-NVA-NH2 HCL: Structure, Properties, and Applications
An In-depth Technical Guide to H-NVA-NH2 HCL: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Norvaline amide hydrochloride (H-NVA-NH2 HCL) is a synthetic amino acid derivative of norvaline. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key physicochemical properties. It delves into its primary mechanism of action as an arginase inhibitor and explores its significant applications in biochemical research and pharmaceutical development, with a particular focus on its potential in neurodegenerative disease research. Detailed protocols for its synthesis and use in arginase inhibition assays are presented, alongside essential safety and handling information to ensure its proper and safe utilization in a laboratory setting.
Introduction: The Significance of H-NVA-NH2 HCL in Scientific Research
L-Norvaline amide hydrochloride, systematically known as (2S)-2-aminopentanamide hydrochloride, is a derivative of the non-proteinogenic amino acid L-norvaline. Its significance in the scientific community, particularly in the fields of biochemistry and pharmacology, stems primarily from its role as a potent inhibitor of the enzyme arginase.[1] Arginase plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting this enzyme, H-NVA-NH2 HCL effectively increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This modulation of the nitric oxide (NO) pathway has profound implications for various physiological and pathological processes, making H-NVA-NH2 HCL a valuable tool for researchers.
The ability to modulate nitric oxide production opens avenues for therapeutic interventions in a range of conditions, including cardiovascular diseases and neurodegenerative disorders.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, synthesis, and applications of H-NVA-NH2 HCL, thereby facilitating its effective use in pioneering research endeavors.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of H-NVA-NH2 HCL is fundamental for its application in research.
Chemical Structure
The chemical structure of H-NVA-NH2 HCL is characterized by a pentanamide backbone with an amino group at the alpha-carbon in the (S)-configuration, and it is supplied as a hydrochloride salt.
Molecular Formula: C₅H₁₃ClN₂O[1]
IUPAC Name: (2S)-2-aminopentanamide;hydrochloride
SMILES: CCCCN.Cl
Caption: 2D Chemical Structure of L-Norvaline amide hydrochloride.
Molecular Weight
The molecular weight of H-NVA-NH2 HCL is a critical parameter for preparing solutions of precise concentrations for experimental use.
| Property | Value |
| Molecular Weight | 152.62 g/mol |
Physicochemical Properties
The physicochemical properties of H-NVA-NH2 HCL influence its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White crystalline powder | |
| Melting Point | 258 - 260 °C | [1] |
| Solubility | Soluble in water. Slightly soluble in DMSO. | [2] |
| Optical Rotation | [α]20/D = +12° ± 1°, c = 1 in water | [1] |
| Storage Conditions | Store at 0 - 8 °C. For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions. | [1][2][3] |
| Stability | Stable under recommended storage conditions. | [4] |
Synthesis of L-Norvaline amide hydrochloride
The synthesis of L-Norvaline amide hydrochloride can be achieved through a multi-step process starting from L-Norvaline. The following is a representative workflow based on established chemical principles.
Caption: General synthetic workflow for H-NVA-NH2 HCL.
Exemplary Synthetic Protocol
The following protocol outlines the key steps for the synthesis of L-Norvaline amide hydrochloride. This is a generalized procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Protection of the α-amino group of L-Norvaline
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Dissolve L-Norvaline in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add a base (e.g., sodium hydroxide) to adjust the pH.
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Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O, while maintaining the pH.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
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Extract the protected L-Norvaline (Boc-Nva-OH) with an organic solvent and purify.
Step 2: Activation of the Carboxyl Group
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Dissolve the Boc-Nva-OH in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activating agent, like N-hydroxysuccinimide (NHS), at 0°C.
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Stir the mixture for several hours at room temperature to form the activated ester.
Step 3: Amidation
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In a separate flask, prepare a solution of ammonia in a suitable solvent or use ammonium chloride with a base.
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Slowly add the solution of the activated Boc-Nva-ester to the ammonia solution at 0°C.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction mixture to isolate the protected amide, Boc-Nva-NH₂.
Step 4: Deprotection of the α-amino group
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Dissolve the Boc-Nva-NH₂ in a suitable organic solvent (e.g., dioxane or ethyl acetate).
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Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.
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Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Step 5: Formation of the Hydrochloride Salt
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If not already in the hydrochloride form from the previous step, dissolve the free amide in a suitable solvent like ether or ethyl acetate.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.
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The L-Norvaline amide hydrochloride will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
H-NVA-NH2 HCL is a valuable tool in various research areas due to its specific inhibitory action on arginase.
Arginase Inhibition and Nitric Oxide Regulation
The primary and most well-documented application of H-NVA-NH2 HCL is its role as an arginase inhibitor.[1] By blocking arginase, it prevents the breakdown of L-arginine, thereby increasing its availability for nitric oxide synthase (NOS) to produce nitric oxide (NO). This mechanism is central to its utility in studying the physiological and pathological roles of the L-arginine/NO pathway.
Caption: Mechanism of action of H-NVA-NH2 HCL as an arginase inhibitor.
Neuroscience and Neurodegenerative Diseases
There is growing interest in the therapeutic potential of arginase inhibitors in neurodegenerative diseases such as Alzheimer's disease. Research suggests that dysregulation of the L-arginine/NO pathway may contribute to the pathology of these conditions. H-NVA-NH2 HCL is used as a research tool to investigate the effects of arginase inhibition on neuronal function, neuroinflammation, and synaptic plasticity.
Cardiovascular and Metabolic Research
The modulation of nitric oxide production by H-NVA-NH2 HCL makes it a relevant compound for cardiovascular research, particularly in studies related to endothelial function, blood pressure regulation, and atherosclerosis. In metabolic research, it is used to explore the role of amino acid metabolism in various physiological and disease states.
Experimental Protocol: Arginase Inhibition Assay
This protocol provides a method for determining the inhibitory activity of H-NVA-NH2 HCL on arginase in vitro.
Materials:
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Purified arginase enzyme
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L-arginine solution (substrate)
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Urea standard solutions
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H-NVA-NH2 HCL stock solution
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Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
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Urea detection reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime-thiosemicarbazide reagent)
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96-well microplate
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Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the reaction buffer. Create a dilution series of H-NVA-NH2 HCL to test a range of concentrations.
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Enzyme Activation (if necessary): Pre-incubate the arginase enzyme with a cofactor such as MnCl₂ according to the enzyme's specifications.
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Assay Setup: In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
H-NVA-NH2 HCL solution (or vehicle control)
-
Arginase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiation of Reaction: Add the L-arginine substrate solution to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water).
-
Urea Detection:
-
Add the urea detection reagent to each well.
-
Heat the plate (e.g., at 95-100°C) for the time specified by the reagent manufacturer to allow for color development.
-
Cool the plate to room temperature.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength (typically around 540 nm) using a microplate reader.
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Data Analysis:
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Generate a standard curve using the urea standard solutions.
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Calculate the concentration of urea produced in each well.
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Determine the percentage of arginase inhibition for each concentration of H-NVA-NH2 HCL.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
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Safety and Handling
Proper handling and storage of H-NVA-NH2 HCL are crucial to ensure laboratory safety and maintain the integrity of the compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling H-NVA-NH2 HCL.
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Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
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Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[5]
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
H-NVA-NH2 HCL is a potent arginase inhibitor with significant applications in biochemical and pharmaceutical research. Its ability to modulate the L-arginine/NO pathway makes it an invaluable tool for investigating a wide range of biological processes and disease states, particularly in the fields of neuroscience and cardiovascular medicine. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and experimental use, along with essential safety information. As research into the therapeutic potential of arginase inhibition continues to expand, H-NVA-NH2 HCL is poised to remain a key compound in the arsenal of researchers and drug developers.
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Solubilities of Norvaline in Water and Organic Solvents, as log C, and... - ResearchGate. (URL: [Link])
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